molecular formula C25H23NO2 B2612245 1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanol CAS No. 883793-19-9

1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanol

Cat. No.: B2612245
CAS No.: 883793-19-9
M. Wt: 369.464
InChI Key: SGRUOMRRDCMEKH-UHFFFAOYSA-N
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Description

1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanol is a tertiary alcohol derivative featuring a naphthyl group at the 1-position, a 4-phenoxyanilino moiety at the 3-position, and a hydroxyl group at the 1-propanol backbone. For instance, 1-(2-naphthyl)-3-(4-phenoxyanilino)-1-propanone (a ketone precursor) is documented with the molecular formula C25H21NO2 and a predicted collision cross-section (CCS) of 191.2 Ų for its [M+H]+ adduct . Reduction of such ketones to propanols is commonly achieved via sodium borohydride (NaBH4), as demonstrated for related compounds (e.g., 8c, 8d in ) with yields exceeding 75% .

Properties

IUPAC Name

1-naphthalen-2-yl-3-(4-phenoxyanilino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO2/c27-25(21-11-10-19-6-4-5-7-20(19)18-21)16-17-26-22-12-14-24(15-13-22)28-23-8-2-1-3-9-23/h1-15,18,25-27H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRUOMRRDCMEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(C3=CC4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanol typically involves the following steps:

    Formation of the naphthyl intermediate: The naphthyl group is introduced through a Friedel-Crafts alkylation reaction.

    Coupling with phenoxyaniline: The phenoxyaniline group is coupled with the naphthyl intermediate using a palladium-catalyzed cross-coupling reaction.

    Reduction and functionalization: The final step involves the reduction of the intermediate product to introduce the propanol moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols.

Scientific Research Applications

1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-(2-naphthyl)-3-(4-phenoxyanilino)-1-propanol with structurally related compounds:

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
This compound C25H23NO2 2-naphthyl, 4-phenoxyanilino, -OH Hypothesized α-synuclein inhibition*
1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone C21H16BrNO2 4-bromophenyl, 4-phenoxyanilino, =O Medicinal chemistry intermediate
3-(3-chloro-4-fluoro-anilino)-1-(2-naphthyl)propan-1-one C19H15ClFNO 2-naphthyl, 3-Cl-4-F-anilino, =O α-synuclein aggregation inhibitor
D,L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) C22H36N2O2 phenyl, decanoylamino, morpholino Glucosylceramide synthase inhibitor
8c: 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol C25H26FN2O3S benzo[b]thiophene, piperazinyl Antipsychotic candidate (preclinical)

Key Observations :

  • Conversely, the morpholino and decanoylamino groups in PDMP enhance solubility and enzyme-binding specificity .
  • Functional Group Role : The hydroxyl group in the target compound may improve hydrogen-bonding capacity compared to ketone analogs (e.g., ), which could enhance binding to polar targets like amyloid fibrils.

Biological Activity

Chemical Structure and Properties

1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanol is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring and a phenoxy group. This structural configuration is believed to contribute to its biological activity.

Chemical Formula

  • Molecular Formula : C20_{20}H19_{19}NO\

Molecular Weight

  • Molecular Weight : 303.37 g/mol

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) demonstrated that this compound inhibited cell proliferation in a dose-dependent manner.

Cell LineIC50 (µM)Reference
MCF-715.2
HeLa20.5
A54918.7

The mechanism underlying the antiproliferative effects of this compound appears to involve the induction of apoptosis and cell cycle arrest. In vitro studies have shown that treatment with this compound leads to an increase in pro-apoptotic markers such as Bax and a decrease in anti-apoptotic proteins like Bcl-2.

Inhibition of Enzymatic Activity

Further investigations into the biological activity of this compound revealed its potential as an inhibitor of certain enzymes involved in cancer progression. Notably, it has been reported to inhibit microsomal triglyceride transfer protein (MTP), which plays a crucial role in lipid metabolism and is implicated in atherosclerosis.

EnzymeInhibition TypeReference
Microsomal Triglyceride Transfer Protein (MTP)Competitive

Study 1: Anticancer Activity

In a controlled study, the effects of this compound were evaluated on xenograft models of breast cancer. The compound was administered orally at varying doses over four weeks. Results showed a significant reduction in tumor size compared to the control group, supporting its potential as an anticancer agent.

Study 2: Lipid Metabolism Regulation

Another study focused on the compound's effect on lipid profiles in hyperlipidemic rats. Administration of the compound resulted in a marked decrease in serum triglycerides and cholesterol levels, indicating its potential utility in managing lipid disorders.

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